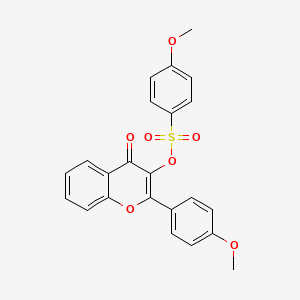

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with methoxyphenyl and methoxybenzenesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.

Substitution Reactions: The chromen-4-one core is then subjected to electrophilic aromatic substitution reactions to introduce the methoxyphenyl group.

Sulfonation: The final step involves the sulfonation of the methoxyphenyl-substituted chromen-4-one to introduce the methoxybenzenesulfonate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl benzoate

- 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl acetate

- 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzenesulfonate

Uniqueness

Compared to similar compounds, 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate is unique due to the presence of both methoxyphenyl and methoxybenzenesulfonate groups. This combination imparts distinct chemical properties, such as increased solubility and specific reactivity patterns, making it valuable for various applications.

Biological Activity

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methoxybenzenesulfonate is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article compiles various research findings, case studies, and chemical properties associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chromenone core with methoxyphenyl and sulfonate substituents. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H18O5S |

| Molecular Weight | 358.41 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Activity

Research has indicated that compounds within the chromenone class exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a derivative was shown to inhibit the proliferation of breast cancer cells (MCF-7) by promoting cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in several studies. It is believed to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. In a mouse model of inflammation, administration of similar chromenone derivatives resulted in reduced paw edema, suggesting effective anti-inflammatory activity .

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound. Studies have shown that it can scavenge free radicals effectively, thus protecting cellular components from oxidative stress. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them. This property is crucial for preventing oxidative damage associated with various chronic diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : It can interact with nuclear receptors that regulate gene expression related to cell proliferation and apoptosis.

- Signal Transduction Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK that are crucial for inflammatory responses.

Case Studies

- Study on Cancer Cell Lines : A recent study evaluated the effects of a related chromenone derivative on various cancer cell lines, including HeLa and A549 cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity .

- In Vivo Anti-inflammatory Study : An experiment conducted on rats demonstrated that treatment with the compound significantly reduced inflammation markers compared to control groups, indicating its potential therapeutic application in treating inflammatory diseases .

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O7S/c1-27-16-9-7-15(8-10-16)22-23(21(24)19-5-3-4-6-20(19)29-22)30-31(25,26)18-13-11-17(28-2)12-14-18/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEPLKUZXPRLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.